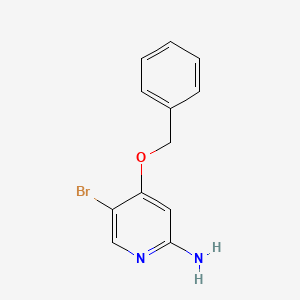
1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene is an organic compound with a unique structure that includes a chloro group, a cyclopropylmethoxy group, and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable chlorinating agent such as thionyl chloride to form cyclopropylmethyl chloride.
Attachment to the benzene ring: The cyclopropylmethyl chloride is then reacted with a benzene derivative that has a suitable leaving group, such as a halide, under conditions that promote nucleophilic substitution.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the benzene derivative is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction reactions: The ethynyl group can be reduced to form an alkene or alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or act as a reactive site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-(cyclopropylmethoxy)benzene
- 1-Chloro-3-(cyclopropylmethoxy)-5-methoxybenzene
Comparison: 1-Chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from similar compounds that lack the ethynyl group, making it more versatile for various applications.
Eigenschaften
IUPAC Name |
1-chloro-3-(cyclopropylmethoxy)-5-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-2-9-5-11(13)7-12(6-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQRHTRWGCTRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














